molecular formula C6H6N4O2 B041622 3-Methylxanthine CAS No. 1076-22-8

3-Methylxanthine

Cat. No. B041622
CAS RN: 1076-22-8
M. Wt: 166.14 g/mol
InChI Key: GMSNIKWWOQHZGF-UHFFFAOYSA-N
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Patent
US06878715B1

Procedure details

To a solution of thionyl chloride (100 ml) was added (S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine (9.8 g, 22.9 mmol). After stirring for 3 hours at room temperature, unreacted thionyl chloride was evaporated under reduced pressure. The residual oil was purled by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:1) to afford (S)-1-(5-acetoxyhexyl)-7-benzyl-8-chloromethyl(-3-methylxanthine (8.7 g, 85% yield) as a colorless oil.
Name
(S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C(O[C@@H](C)CCCC[N:10]1[C:19](=[O:20])[C:18]2[N:17](CC3C=CC=CC=3)[C:16](CO)=[N:15][C:14]=2[N:13]([CH3:30])[C:11]1=[O:12])(=O)C>S(Cl)(Cl)=O>[CH3:30][N:13]1[C:14]2[N:15]=[CH:16][NH:17][C:18]=2[C:19](=[O:20])[NH:10][C:11]1=[O:12]

Inputs

Step One
Name
(S)-1-(5-acetoxyhexyl)-7-benzyl-8-hydroxymethyl-3-methylxanthine
Quantity
9.8 g
Type
reactant
Smiles
C(C)(=O)O[C@H](CCCCN1C(=O)N(C=2N=C(N(C2C1=O)CC1=CC=CC=C1)CO)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
unreacted thionyl chloride was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(NC(C=2NC=NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 228.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.